molecular formula C15H19N5O2S B2456797 4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034442-00-5

4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2456797
CAS RN: 2034442-00-5
M. Wt: 333.41
InChI Key: UJWMRALQFNWDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, also known as AZD-8055, is a synthetic small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It was first developed by AstraZeneca and has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including triazole derivatives, have shown promising antibacterial properties. These compounds exhibit activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. Subtle changes in the electronic character of azole systems greatly influence their antibacterial activity (Genin et al., 2000).

Plant Growth Retardation

Triazole compounds are used as plant growth retardants and tools in physiological research. They inhibit specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which relates to cell division, elongation, and senescence (Grossmann, 1990).

Complex Formation with Metals

Triazole ligands, including those with a pyrrolidine ring, have been used to form complexes with palladium and platinum. These complexes have potential applications in fields like catalysis and material science (Schweinfurth et al., 2009).

Drug Development

Triazole and pyrrolidine derivatives have been extensively explored for their potential in drug development. They are often associated with biological activities like antimicrobial, anti-inflammatory, and anticancer properties. Molecular docking studies have demonstrated the potential of these compounds in affecting the activity of various enzymes and receptors (Hotsulia, 2019).

Light Emitting Materials

Pyridine-azole moieties, including triazole derivatives, have been used in the development of cationic Ir(III) complexes, which exhibit blue emission. These materials are significant for applications in light-emitting devices (Huang et al., 2016).

properties

IUPAC Name

4-phenyl-1-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-23(22,18-8-4-5-9-18)19-10-14(11-19)20-12-15(16-17-20)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWMRALQFNWDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.